

# Propionyl Chloride: A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propionyl chloride*

Cat. No.: *B048189*

[Get Quote](#)

## Introduction

**Propionyl chloride** ( $\text{CH}_3\text{CH}_2\text{COCl}$ ), also known as propanoyl chloride, is a highly reactive acyl chloride and a cornerstone reagent in organic synthesis. Valued for its ability to introduce the propionyl group ( $\text{CH}_3\text{CH}_2\text{CO}-$ ), it serves as a critical intermediate in the production of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. This technical guide provides an in-depth overview of **propionyl chloride**, including its chemical properties, synthesis, key reactions with detailed experimental protocols, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

## Core Properties of Propionyl Chloride

**Propionyl chloride** is a colorless to light yellow, volatile, and flammable liquid characterized by a pungent odor. It is highly corrosive and reacts vigorously with water and other nucleophilic reagents.<sup>[1][2]</sup> Its key physical and chemical data are summarized below.

Property	Value	Reference(s)
CAS Number	79-03-8	[3][4]
Molecular Formula	C <sub>3</sub> H <sub>5</sub> ClO	[3][4]
Molecular Weight	92.52 g/mol	[3][4]
Appearance	Colorless to light yellow liquid	[2][3]
Density	1.059 g/mL at 25 °C	[1]
Boiling Point	77-80 °C	[1][3][5]
Melting Point	-94 °C	[3]
Flash Point	12 °C (53-54 °F)	[3][6]
Refractive Index (n <sub>20/D</sub> )	1.404	[1]
Solubility	Reacts with water and alcohol. Soluble in ethanol.	[7][8]

## Synthesis of Propionyl Chloride

**Propionyl chloride** is typically synthesized from propionic acid using various chlorinating agents. Common laboratory and industrial methods include reactions with thionyl chloride (SOCl<sub>2</sub>), phosphorus trichloride (PCl<sub>3</sub>), or oxalyl chloride ((COCl)<sub>2</sub>). [7][9][10]

## Experimental Protocol: Synthesis from Propionic Acid and Phosphorus Trichloride

This protocol describes a common laboratory-scale synthesis of **propionyl chloride**.

Materials:

- Propionic acid (18.5 mL)
- Phosphorus trichloride (8.7 mL)
- 250 mL round-bottom flask (eggplant-shaped)

- Reflux condenser
- Distillation apparatus
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Calcium chloride drying tube

#### Procedure:

- **Reaction Setup:** Assemble a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a calcium chloride drying tube to protect the reaction from atmospheric moisture. The entire apparatus should be flame-dried or oven-dried before use.[9]
- **Charging Reagents:** In a fume hood, add 18.5 mL of propionic acid and 8.7 mL of phosphorus trichloride to the reaction flask.[9]
- **Reaction:** Heat the mixture to 50°C using a heating mantle or oil bath and maintain this temperature under reflux with continuous stirring for 3 to 6 hours.[7][9]
- **Isolation:** After the reflux period, allow the mixture to cool and stand for 1-2 hours. The lower layer of phosphorous acid can then be separated.[7]
- **Purification:** The crude **propionyl chloride** (the upper layer) is purified by fractional distillation. Collect the fraction that boils at approximately 77-80°C.[7][9]

**Safety Note:** This reaction should be performed in a well-ventilated fume hood as it evolves hydrogen chloride gas. Both phosphorus trichloride and **propionyl chloride** are corrosive and moisture-sensitive.[9]

## Key Reactions and Applications in Drug Development

**Propionyl chloride**'s high reactivity makes it a versatile reagent for introducing the propionyl group into various molecules, a crucial step in the synthesis of numerous pharmaceuticals.[7]

## Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. **Propionyl chloride** is frequently used to synthesize propiophenones, which are precursors for various pharmaceuticals.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials:

- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Anhydrous benzene
- **Propionyl chloride**
- Dry methylene chloride (solvent)
- Round-bottom flask with a reflux condenser and a dropping funnel
- Ice bath
- Hydrochloric acid (concentrated)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- **Reaction Setup:** In a fume hood, place anhydrous aluminum chloride and dry benzene in a round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the flask in an ice bath.[\[14\]](#)
- **Addition of Propionyl Chloride:** Add **propionyl chloride** dropwise from the dropping funnel to the cooled and stirred benzene- $\text{AlCl}_3$  mixture. A vigorous reaction occurs with the evolution of HCl gas.[\[12\]](#)
- **Reaction Completion:** After the addition is complete, heat the mixture to reflux (around  $60^\circ\text{C}$ ) for approximately 30 minutes to ensure the reaction goes to completion.[\[12\]](#)

- Workup: Cool the reaction mixture and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.[\[14\]](#)
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with methylene chloride. Combine the organic layers.[\[14\]](#)
- Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
- Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude propiophenone can be further purified by distillation.[\[14\]](#)

## Amide Synthesis (Amidation)

The reaction of **propionyl chloride** with primary or secondary amines is a straightforward and efficient method to form propionamides. This reaction is fundamental in the synthesis of many active pharmaceutical ingredients (APIs). A prominent example is its use in the final step of the synthesis of fentanyl and its analogs.[\[15\]](#)[\[16\]](#)

This protocol outlines the final acylation step in one of the common synthetic routes to fentanyl, known as the Siegfried method.[\[15\]](#)[\[17\]](#)[\[18\]](#)

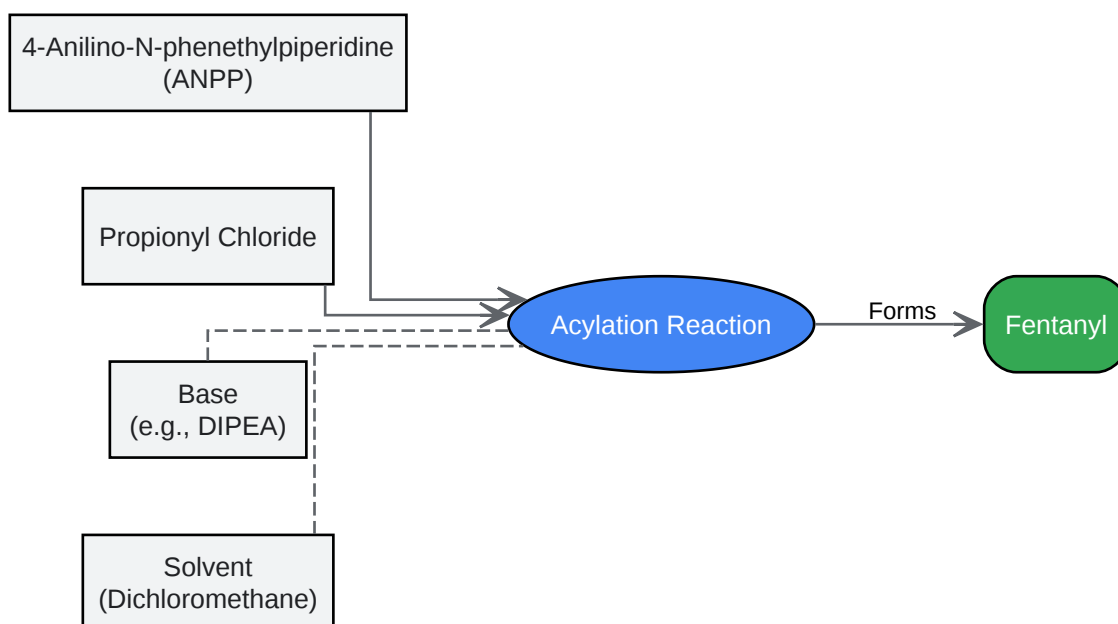
Materials:

- 4-Anilino-N-phenethylpiperidine (ANPP)
- **Propionyl chloride**
- Diisopropylethylamine (DIPEA) or another non-nucleophilic base
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath

- Separatory funnel

Procedure:

- Reaction Setup: Dissolve 4-Anilino-N-phenethylpiperidine (ANPP) (1.0 eq) and diisopropylethylamine (DIPEA) (2.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[15]
- Cooling: Cool the solution in an ice bath with stirring.[15]
- Addition of **Propionyl Chloride**: Add **propionyl chloride** (2.0 eq) dropwise to the cooled solution.[15]
- Reaction: Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.[15]
- Workup: Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[15]
- Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the crude fentanyl product, which can be further purified by crystallization or chromatography.[15]



[Click to download full resolution via product page](#)

Figure 1. Final acylation step in the synthesis of Fentanyl.

## Ester Synthesis (Esterification)

**Propionyl chloride** reacts rapidly with alcohols to form propionate esters. These esters have applications as solvents and are intermediates in the synthesis of various compounds, including fragrances and pharmaceuticals.[19]

Materials:

- Ethanol (anhydrous)
- **Propionyl chloride**
- A suitable non-nucleophilic base (e.g., pyridine or triethylamine)
- Dry ether or dichloromethane (solvent)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath

Procedure:

- **Reaction Setup:** In a fume hood, dissolve anhydrous ethanol and a non-nucleophilic base (to neutralize the HCl byproduct) in a dry solvent within a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
- **Cooling:** Cool the flask in an ice bath.
- **Addition of **Propionyl Chloride**:** Add **propionyl chloride** dropwise from the dropping funnel to the cooled, stirred solution.

- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
- **Workup:** Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer. Wash it sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.
- **Drying and Isolation:** Dry the organic layer with an anhydrous drying agent (e.g.,  $\text{MgSO}_4$ ), filter, and remove the solvent via distillation to obtain ethyl propionate. Further purification can be achieved by fractional distillation.[\[20\]](#)

## Safety and Handling

**Propionyl chloride** is a hazardous substance that requires careful handling in a controlled laboratory environment.

- **Flammability:** It is a highly flammable liquid and its vapors can form explosive mixtures with air. Keep away from heat, sparks, open flames, and other ignition sources.[\[6\]](#)[\[8\]](#)[\[21\]](#)
- **Corrosivity:** **Propionyl chloride** is corrosive and can cause severe skin burns and eye damage.[\[6\]](#)[\[22\]](#)
- **Toxicity:** It is harmful if swallowed and toxic if inhaled.[\[6\]](#)[\[22\]](#)
- **Reactivity:** It reacts violently with water, alcohols, bases, and strong oxidizing agents, often liberating toxic gases such as hydrogen chloride.[\[8\]](#)[\[23\]](#)

Personal Protective Equipment (PPE):

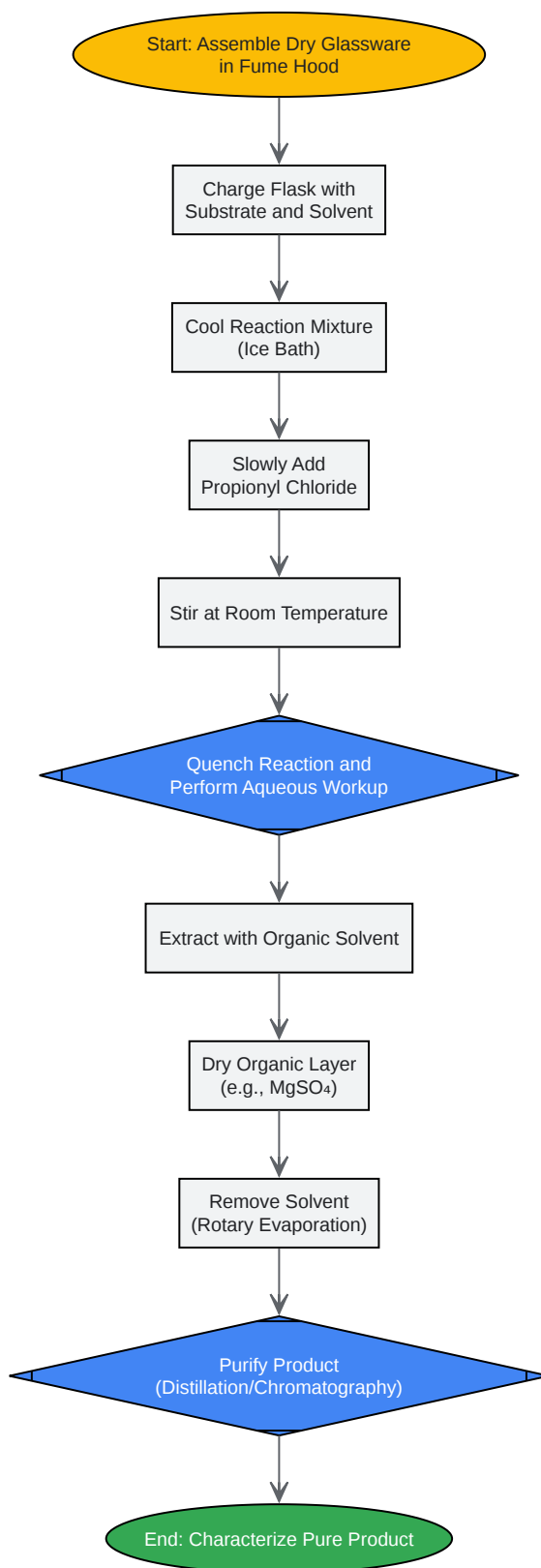
- **Eye/Face Protection:** Wear tightly fitting safety goggles and a face shield.[\[21\]](#)
- **Skin Protection:** Use chemical-resistant gloves and wear protective clothing to prevent skin contact.[\[21\]](#)



- Respiratory Protection: All handling should be conducted in a well-ventilated fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[21]

#### Storage and Disposal:

- Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids. Keep the container tightly closed and away from incompatible materials.[21][23]
- Disposal: Dispose of **propionyl chloride** and its containers in accordance with local, state, and federal regulations. It should be treated as hazardous waste.[22]



[Click to download full resolution via product page](#)

Figure 2. General experimental workflow for reactions involving **propionyl chloride**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Propionyl chloride | 79-03-8 [chemicalbook.com]
- 2. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 3. Cas 79-03-8, Propionyl chloride | lookchem [lookchem.com]
- 4. Propanoyl chloride [webbook.nist.gov]
- 5. prepchem.com [prepchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. Synthesis and Application of Propionyl chloride\_Chemicalbook [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. By What Means Can Propionyl Chloride be Prepared? - Nanjing Chemical Material Corp. [njchm.com]
- 10. quora.com [quora.com]
- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Benzene can be conveniently converted into npropyl class 11 chemistry CBSE [vedantu.com]
- 14. websites.umich.edu [websites.umich.edu]
- 15. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. regulations.gov [regulations.gov]
- 18. Federal Register :: Designation of Propionyl Chloride as a List I Chemical [federalregister.gov]
- 19. ETHYL PROPIONATE - Ataman Kimya [atamanchemicals.com]

- 20. [youtube.com](https://www.youtube.com) [[youtube.com](https://www.youtube.com)]
- 21. [echemi.com](https://www.echemi.com) [[echemi.com](https://www.echemi.com)]
- 22. [cdhfinechemical.com](https://www.cdhfinechemical.com) [[cdhfinechemical.com](https://www.cdhfinechemical.com)]
- 23. [chemicalbook.com](https://www.chemicalbook.com) [[chemicalbook.com](https://www.chemicalbook.com)]
- To cite this document: BenchChem. [Propionyl Chloride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048189#propionyl-chloride-cas-number-and-molecular-weight>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)